molecular formula C25H27N3O B2748886 4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 501104-56-9

4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B2748886
CAS No.: 501104-56-9
M. Wt: 385.511
InChI Key: WHMZCIYEKLKNET-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Materials Science and Polymer Research

Rigid-rod polyamides and polyimides derived from related chemical structures exhibit remarkable amorphous properties, showcasing excellent thermooxidative stability with no weight loss up to 379−417 °C in air. These materials demonstrate potential in creating polymers with exceptional durability and resistance to thermal degradation, ideal for high-performance applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998). Additionally, novel polyamides containing 2-diphenylamino-(9,9-dimethylamine) units highlight their use as multicolored electrochromic and high-contrast electrofluorescent materials, suggesting applications in smart windows and displays (Ningwei Sun et al., 2017).

Organometallic Chemistry and Catalysis

In organometallic chemistry, bis(carboxamide) proligands derived from similar structures have been synthesized, leading to the discovery of amidate complexes. These complexes, although not yielding well-defined cations upon reaction with standard borate/borane activators, indicate the potential for further exploration in hydroamination catalysis, albeit at rates currently not useful for practical applications (Gott et al., 2007).

Medicinal Chemistry and Drug Discovery

While the focus is not on drug use or side effects, it's noteworthy that derivatives of N-arylpiperazine-1-carboxamide, a structurally related compound, have shown potential in the treatment of prostate cancer due to their potent androgen receptor (AR) antagonist activities. This suggests that compounds within this chemical class may have utility in developing new therapeutic agents (Kinoyama et al., 2005).

Mechanism of Action

If the compound is a drug, the mechanism of action describes how the drug affects a living organism at the molecular level .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes precautions to be taken while handling the compound .

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-20-10-9-15-24(21(20)2)26-16-18-27(19-17-26)25(29)28(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-15H,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMZCIYEKLKNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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